molecular formula C11H14N2S B14140172 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole CAS No. 89209-05-2

6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole

Cat. No.: B14140172
CAS No.: 89209-05-2
M. Wt: 206.31 g/mol
InChI Key: IGPZFMXVWBJNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole is an organic compound belonging to the benzothiadiazole family This compound is characterized by the presence of a benzene ring fused with a thiadiazole ring, along with tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . This reaction is followed by the introduction of tert-butyl and methyl groups through appropriate alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In medicinal applications, the compound may interact with cellular receptors or signaling pathways to exert its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6-tert-Butyl-4-methyl-2,1,3-benzothiadiazole stands out due to its unique combination of tert-butyl and methyl substituents on the benzothiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89209-05-2

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

6-tert-butyl-4-methyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C11H14N2S/c1-7-5-8(11(2,3)4)6-9-10(7)13-14-12-9/h5-6H,1-4H3

InChI Key

IGPZFMXVWBJNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NSN=C12)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.